molecular formula C6H9BF3K B1371538 Potassium 1-hexynyltrifluoroborate CAS No. 244301-59-5

Potassium 1-hexynyltrifluoroborate

Cat. No. B1371538
CAS RN: 244301-59-5
M. Wt: 188.04 g/mol
InChI Key: MGIWEDIHUKYZIG-UHFFFAOYSA-N
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Description

Potassium 1-hexynyltrifluoroborate (C6H9BF3K) is an organoboron compound . It is widely used in organic chemistry as a synthetic intermediate.


Synthesis Analysis

The synthesis of Potassium 1-hexynyltrifluoroborate can be achieved through the reaction of 1-alkynes with boron trifluoride diethyl etherate (BF3.OEt2), potassium carbonate (K2CO3) .


Molecular Structure Analysis

The molecular structure of Potassium 1-hexynyltrifluoroborate consists of a hexynyl group (C#CCCCC) attached to a boron atom, which is further connected to three fluorine atoms and a potassium atom . The molecular weight is 188.04 g/mol .


Chemical Reactions Analysis

Potassium 1-hexynyltrifluoroborate undergoes chemoselective amide-forming ligations with hydroxylamines . Under aqueous, acidic conditions these ligations can proceed rapidly .


Physical And Chemical Properties Analysis

Potassium 1-hexynyltrifluoroborate is a white to light yellow crystalline solid. It is soluble in polar solvents such as DMSO, DMF, and methanol. It has a melting point of 173-177 °C.

Scientific Research Applications

I have conducted several searches, but unfortunately, the available online information about the specific applications of Potassium 1-hexynyltrifluoroborate in scientific research is quite limited. The details on unique applications across different fields are not readily accessible in the public domain.

However, this compound is mentioned as a biochemical for proteomics research and as a reagent for diverse transformations in organic synthesis . For a comprehensive analysis with detailed sections for each field, access to specialized databases or scientific publications might be necessary.

Mechanism of Action

Target of Action

Potassium 1-hexynyltrifluoroborate is a type of organotrifluoroborate, which are known to be versatile reagents in organic synthesis . They are often used as catalysts in the synthesis of organic metal compounds, organic anions, and chelating ligands . The primary targets of Potassium 1-hexynyltrifluoroborate are therefore the reactant molecules in these synthesis reactions.

Mode of Action

They serve as “protected” forms of boronic acids that can be slowly hydrolyzed to their reactive boronate form under basic reaction conditions . In this manner, they represent stable reservoirs for their more reactive counterparts .

Biochemical Pathways

The exact biochemical pathways affected by Potassium 1-hexynyltrifluoroborate depend on the specific synthesis reactions in which it is used. In general, organotrifluoroborates are involved in both carbon-carbon and carbon-heteroatom bond-forming processes . They have been used in a variety of synthetic methods development, including cross-coupling and other carbon-carbon bond-forming processes .

Pharmacokinetics

Like other organotrifluoroborates, it is expected to be stable and non-volatile, which could impact its bioavailability if it were to be used in a biological context .

Result of Action

The result of Potassium 1-hexynyltrifluoroborate’s action is the formation of new organic compounds through the synthesis reactions it catalyzes. These can include organic metal compounds, organic anions, and chelating ligands .

Action Environment

The action of Potassium 1-hexynyltrifluoroborate can be influenced by various environmental factors. For example, it is known that organotrifluoroborates can be slowly hydrolyzed to their reactive boronate form under basic reaction conditions . Therefore, the pH of the reaction environment can influence the rate of this hydrolysis and thus the efficacy of the compound’s action. Additionally, the compound’s stability may be affected by exposure to certain substances, such as oxidizing agents or acids .

Safety and Hazards

The dust or vapor of Potassium 1-hexynyltrifluoroborate may irritate the eyes, skin, and respiratory system . Therefore, appropriate personal protective equipment should be worn during handling . Avoid inhalation, ingestion, or contact .

Future Directions

Potassium 1-hexynyltrifluoroborate is a versatile reagent used in organic synthesis. It is commonly used in the synthesis of organic metal compounds, organic anions, and chelating ligands . The future directions of this compound could involve its use in new synthetic methodologies and applications in medicinal chemistry and materials science.

properties

IUPAC Name

potassium;trifluoro(hex-1-ynyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BF3.K/c1-2-3-4-5-6-7(8,9)10;/h2-4H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIWEDIHUKYZIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C#CCCCC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70635601
Record name Potassium trifluoro(hex-1-yn-1-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 1-hexynyltrifluoroborate

CAS RN

244301-59-5
Record name Potassium trifluoro(hex-1-yn-1-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium trifluoro(hex-1-yn-1-yl)borate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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